1H-Indole, 6-methyl-2-(trifluoromethyl)-
CAS No.:
Cat. No.: VC17370515
Molecular Formula: C10H8F3N
Molecular Weight: 199.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F3N |
|---|---|
| Molecular Weight | 199.17 g/mol |
| IUPAC Name | 6-methyl-2-(trifluoromethyl)-1H-indole |
| Standard InChI | InChI=1S/C10H8F3N/c1-6-2-3-7-5-9(10(11,12)13)14-8(7)4-6/h2-5,14H,1H3 |
| Standard InChI Key | HYMQPICHDYWVPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-methyl-2-(trifluoromethyl)-1H-indole, reflects its substitution pattern on the indole scaffold. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key features include:
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Methyl group (-CH₃) at the 6-position, which enhances lipophilicity and influences π-π stacking interactions.
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Trifluoromethyl group (-CF₃) at the 2-position, introducing strong electron-withdrawing effects and metabolic stability.
The canonical SMILES string, CC1=CC2=C(C=C1)C=C(N2)C(F)(F)F, and InChIKey HYMQPICHDYWVPY-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental workflows.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₃N |
| Molecular Weight | 199.17 g/mol |
| LogP (Predicted) | 3.32 (XLOGP3) |
| Topological Polar Surface Area | 15.79 Ų |
| Hydrogen Bond Donors | 1 |
Synthesis and Optimization Strategies
Copper-Catalyzed Trifluoromethylation
A predominant synthetic route involves copper-mediated trifluoromethylation of indole precursors. This method leverages removable directing groups to achieve regioselectivity at the 2-position. For example, a 2018 study demonstrated that using CuI as a catalyst and TMS-CF₃ as the trifluoromethyl source in DMF at 80°C yielded 68–72% of the target compound. Solvent polarity and temperature critically influence reaction efficiency, with polar aprotic solvents like DMF favoring nucleophilic attack.
Fluoroform (HCF₃)-Based Trifluoromethylation
An alternative approach employs fluoroform (HCF₃) and KHMDS in triglyme at -40°C, achieving yields up to 92% . This method circumvents the need for transition metals, making it environmentally favorable. The reaction mechanism involves deprotonation of HCF₃ by KHMDS to generate a trifluoromethyl anion, which subsequently attacks the indole electrophile.
Table 2: Comparative Synthesis Conditions
| Method | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Copper-Catalyzed | CuI/DMF | 80°C | 68–72 |
| Fluoroform-Based | KHMDS/Triglyme | -40°C | 92 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The methyl group at C6 appears as a singlet at δ 2.34 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm. The NH proton is observed as a broad peak near δ 8.1 ppm.
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¹⁹F NMR: The -CF₃ group produces a quintet at δ -58.2 ppm due to coupling with adjacent fluorine atoms .
Infrared (IR) Spectroscopy
Strong absorption bands at 1120 cm⁻¹ (C-F stretching) and 1600 cm⁻¹ (C=C aromatic stretching) confirm the presence of the trifluoromethyl and indole moieties.
Biological Activities and Applications
Kinase Inhibition
The compound’s planar structure enables interactions with ATP-binding pockets in kinases. Molecular docking studies suggest affinity for EGFR tyrosine kinase, a target in oncology.
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